L-Tyrosinamide

Descripción general

Descripción

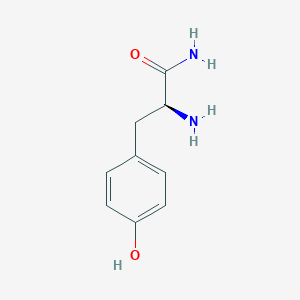

La L-Tirosinamida es un compuesto orgánico que pertenece a la clase de amidas de aminoácidos. Se deriva de la L-tirosina, un aminoácido esencial, al reemplazar el grupo carboxilo por un grupo amida. La fórmula química de la L-Tirosinamida es C9H12N2O2, y tiene un peso molecular de 180,20 g/mol

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La L-Tirosinamida se puede sintetizar a través de varios métodos. Un enfoque común implica la amidación de la L-tirosina. Esta reacción generalmente requiere la activación del grupo carboxilo de la L-tirosina, lo que se puede lograr utilizando reactivos como carbodiimidas (por ejemplo, diciclohexilcarbodiimida) en presencia de un nucleófilo como amoníaco o una amina . La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) o el diclorometano (DCM) en condiciones suaves.

Métodos de producción industrial

En un entorno industrial, la producción de L-Tirosinamida puede implicar procesos más eficientes y escalables. Uno de estos métodos incluye el uso de catálisis enzimática, donde se emplean enzimas como la tirosina amonia-liasa para convertir la L-tirosina en L-Tirosinamida en condiciones controladas. Este método ofrece ventajas como una mayor especificidad y condiciones de reacción más suaves en comparación con la síntesis química tradicional .

Análisis De Reacciones Químicas

Tipos de reacciones

La L-Tirosinamida experimenta varias reacciones químicas, que incluyen:

Oxidación: La L-Tirosinamida se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la L-Tirosinamida en sus derivados de amina correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el nitrógeno de la amida o en el anillo aromático.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.

Sustitución: Reactivos como halógenos (por ejemplo, bromo) o nucleófilos (por ejemplo, aminas) se pueden emplear en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la L-Tirosinamida puede producir quinonas, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Biotechnological Applications

L-Tyrosinamide is recognized for its role as a precursor in the biosynthesis of various compounds. It is particularly significant in the production of neurotransmitters such as dopamine and norepinephrine, which are crucial for cognitive function and mood regulation.

- Cognitive Enhancement : Research indicates that this compound supplementation may help alleviate cognitive decline under stress by replenishing neurotransmitter levels. Studies show that it can enhance cognitive performance during stressful conditions, making it of interest for military applications and high-stress occupations .

Pharmaceutical Development

This compound has been investigated for its pharmacological properties, particularly its interaction with biological molecules.

- Binding Studies : Investigations into the thermodynamics and binding mechanisms of this compound with DNA aptamers reveal that it can induce conformational changes in aptamers, which may have implications for drug delivery systems and biosensors. The binding process is characterized as enthalpy-driven, involving various interactions such as electrostatic forces and hydrogen bonding .

- Potential Therapeutic Uses : The compound's ability to influence catecholamine synthesis positions it as a candidate for therapeutic interventions in conditions associated with neurotransmitter depletion . However, its efficacy as a treatment for clinical disorders remains limited and requires further investigation.

Analytical Chemistry

In analytical chemistry, this compound is utilized for its fluorescence properties.

- Fluorescence Spectroscopy : The compound exhibits distinct fluorescence characteristics that can be harnessed in spectroscopic techniques to analyze biological samples. For instance, studies have employed fluorescence excitation-emission matrix spectroscopy to differentiate between normal and cancerous tissues based on their fluorescence signatures .

- Aptamer-Based Assays : The development of aptamer-based assays utilizing this compound highlights its role in sensing applications. These assays exploit the specific binding interactions between this compound and nucleic acids, facilitating sensitive detection of small molecules .

Research Findings Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Several case studies illustrate the practical applications of this compound:

- Military Stress Response : In a controlled study involving military personnel, supplementation with this compound improved cognitive function during high-stress training exercises compared to placebo groups . This suggests potential applications in enhancing performance under duress.

- Biosensor Development : Research into aptamer-based sensors utilizing this compound has shown promise in developing sensitive detection methods for small biomolecules, which could revolutionize diagnostic techniques in clinical settings .

Mecanismo De Acción

El mecanismo de acción de la L-Tirosinamida implica su interacción con enzimas y receptores específicos en los sistemas biológicos. Puede actuar como sustrato para enzimas como la tirosina hidroxilasa, que la convierte en catecolaminas, neurotransmisores importantes en el cerebro. Además, la L-Tirosinamida puede unirse a los receptores y modular su actividad, influyendo en varios procesos fisiológicos .

Comparación Con Compuestos Similares

La L-Tirosinamida es similar a otras amidas de aminoácidos, como la L-fenilalaninamida y la L-triptófanamida. Su estructura única, que incluye un grupo hidroxilo en el anillo aromático, la distingue de estos compuestos. Este grupo hidroxilo contribuye a su reactividad y actividad biológica distintas .

Lista de compuestos similares

- L-Fenilalaninamida

- L-Triptófanamida

- L-Glutaminamida

- L-Asparaginamida

Actividad Biológica

L-Tyrosinamide, a derivative of the amino acid L-tyrosine, is an amino acid amide where the carboxyl group (-COOH) of L-tyrosine is replaced by an amine group (-NH2). This structural modification imparts unique biological activities to this compound, making it a subject of interest in pharmacological research. This article will delve into the biological activities of this compound, including its antioxidant properties, neurocognitive effects, and potential therapeutic applications.

This compound can be represented by the chemical formula and has a molecular weight of approximately 180.20 g/mol. Its structure allows it to participate in various biochemical pathways, particularly those involving neurotransmitter synthesis and radical scavenging.

1. Antioxidant Properties

The phenolic structure of this compound contributes significantly to its antioxidant capabilities. Studies have shown that compounds with similar structures exhibit strong radical scavenging activities due to their ability to donate hydrogen atoms to free radicals. For instance, L-DOPA derivatives (closely related to this compound) have demonstrated superior radical scavenging abilities compared to their non-phenolic counterparts, with IC50 values indicating effective concentrations for inhibition of free radicals .

Table 1: Radical Scavenging Activity of Tyrosine Derivatives

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Hydrogen atom donation |

| L-DOPA | 2.08 | Intramolecular H-bonding |

| Hydroxytyrosol Esters | TBD | Alkyl chain length-dependent activity |

2. Neurocognitive Effects

Research indicates that acute administration of tyrosine (including its derivatives like this compound) can influence cognitive performance, particularly in stressful situations. A study involving older adults found that tyrosine could impair proactive response inhibition, suggesting an age-dependent effect on cognitive control tasks . This highlights the role of catecholamines in modulating cognitive functions.

Case Study: Neuro-Cognitive Effects of Tyrosine

In a double-blind placebo-controlled trial, participants received either tyrosine or a placebo before cognitive testing. Results indicated that while younger participants might benefit from tyrosine supplementation, older adults experienced reduced cognitive performance under certain conditions .

3. Potential Therapeutic Applications

This compound's unique properties make it a candidate for therapeutic applications in various conditions:

- Neurodegenerative Diseases : Due to its role in dopamine synthesis, it may have implications for treating conditions like Parkinson’s disease.

- Mental Health : Its influence on catecholamine levels suggests potential benefits in managing mood disorders and stress-related conditions.

- Anorexia Nervosa : A study on adolescents with anorexia nervosa showed that tyrosine loading could normalize blood levels without adverse effects, indicating its potential role in treatment protocols .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMNVGMJJMLAE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198120 | |

| Record name | Tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4985-46-0 | |

| Record name | L-Tyrosinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-tyrosinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINAMIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05LU01CS4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.